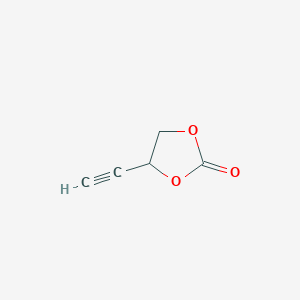

4-Ethynyl-1,3-dioxolan-2-one

Description

4-Ethynyl-1,3-dioxolan-2-one is a cyclic carbonate derivative characterized by a five-membered 1,3-dioxolan-2-one ring substituted with an ethynyl (-C≡CH) group at the C-4 position. This compound is of significant interest in synthetic chemistry due to the reactivity of its ethynyl group, which enables participation in click chemistry, cycloadditions, and transition-metal-catalyzed reactions . Its structure combines the stability of the cyclic carbonate framework with the versatile reactivity of the alkyne moiety, making it valuable for applications in polymer chemistry, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula |

C5H4O3 |

|---|---|

Molecular Weight |

112.08 g/mol |

IUPAC Name |

4-ethynyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h1,4H,3H2 |

InChI Key |

FOLJHXWWJYUOJV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1COC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyl-1,3-dioxolan-2-one can be synthesized through various methods. One common approach involves the reaction of ethynyl alcohol with ethylene carbonate under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, saturated cyclic carbonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethynyl-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1,3-dioxolan-2-one involves its interaction with various molecular targets and pathways. The ethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is harnessed in organic synthesis to create complex molecular architectures .

Comparison with Similar Compounds

The 1,3-dioxolan-2-one core is highly modular, with substituents at the C-4, C-5, or both positions significantly altering reactivity, stability, and applications. Below is a systematic comparison of 4-Ethynyl-1,3-dioxolan-2-one with key analogues:

Halogenated Derivatives

Key Findings :

- Halogen substituents enhance electrochemical stability and reactivity in cross-coupling reactions.

- Fluorinated derivatives exhibit superior performance in battery applications due to their oxidative stability .

Alkyl and Aryl Derivatives

Key Findings :

- Alkyl groups improve synthetic accessibility but may reduce reactivity due to steric hindrance.

- Aryl derivatives are less common but valuable in high-temperature applications .

Ethynyl and Vinyl Derivatives

Key Findings :

- Ethynyl derivatives exhibit superior reactivity in metal-catalyzed reactions compared to vinyl analogues.

- The triple bond enables click chemistry, expanding utility in bioconjugation .

Other Functionalized Derivatives

Key Findings :

Biological Activity

4-Ethynyl-1,3-dioxolan-2-one is an organic compound that belongs to the dioxolane family, characterized by a five-membered cyclic ether structure. This compound features an ethynyl group at the 4-position of the dioxolane ring, which significantly influences its chemical reactivity and potential biological activities. The molecular formula of this compound is .

The unique structure of this compound allows it to undergo various chemical transformations, making it a valuable building block in organic synthesis . Its reactivity is enhanced due to the presence of the ethynyl substituent, which may facilitate interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited, but preliminary studies suggest potential pharmacological applications. Compounds with similar dioxolane structures have been associated with antimicrobial and anticancer activities . The following sections detail these activities and potential therapeutic implications.

Antimicrobial Activity

While specific studies on this compound are scarce, related compounds have shown significant antimicrobial properties. For instance, dioxolane derivatives have been reported to exhibit inhibitory effects against various bacterial strains . The potential for this compound to interact with microbial targets warrants further investigation.

Anticancer Activity

Similar compounds have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, dioxolane derivatives have been linked to cytotoxic effects in cancer cell lines . Understanding the mechanism of action for this compound could reveal its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity. The ethynyl group enhances lipophilicity and may improve membrane permeability, which is crucial for drug-like properties. A comparison of structurally similar compounds shows varying biological activities based on substituents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxymethyl-1,3-dioxolan-2-one | Dioxolane derivative | Contains a hydroxymethyl group; potential for hydrogen bonding interactions. |

| 4-(Trifluoromethyl)-1,3-dioxolan-2-one | Fluorinated dioxolane | Enhanced lipophilicity; used in medicinal chemistry for drug design. |

| 4-Methyl-1,3-dioxolan-2-one | Methyl-substituted dioxolane | Exhibits different reactivity patterns due to methyl substitution. |

| 4-Ethyl-1,3-dioxolan-2-one | Ethyl-substituted dioxolane | Similar structure but different steric properties affecting reactivity. |

This table illustrates how variations in substituents can influence the biological activity of compounds within this family .

Case Studies and Research Findings

Despite limited direct studies on this compound, indirect evidence from related research provides insights into its potential applications:

- Antioxidant Activity : Some studies on dioxolane derivatives indicate antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

- Cytotoxicity : Research has shown that certain dioxolanes exhibit cytotoxic effects against specific cancer cell lines, suggesting that similar effects could be explored for this compound .

- Protein Interactions : The potential for this compound to interact with biological macromolecules such as proteins and nucleic acids could lead to novel therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.